molecular formula C25H40N2O7 B12767685 Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- CAS No. 145594-17-8

Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)-

Cat. No.: B12767685
CAS No.: 145594-17-8
M. Wt: 480.6 g/mol
InChI Key: ISVARYPDBKLVSA-FQEVSTJZSA-N
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Description

Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- is a complex organic compound with a unique structure It is characterized by the presence of a carbamic acid group, a benzotetraoxaazacyclopentadecine ring, and a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- involves multiple steps. The process typically starts with the preparation of the benzotetraoxaazacyclopentadecine ring, followed by the introduction of the carbamic acid group and the tert-butyl ester group. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to minimize waste and maximize efficiency. Quality control measures are implemented to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of simpler compounds or the modification of functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction may produce simpler carbamic acid derivatives.

Scientific Research Applications

Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, ®-
  • Carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (racemic)

Uniqueness

The uniqueness of carbamic acid, (3-methyl-1-((2,3,5,6,8,9,11,12-octahydro-7H-1,4,10,13,7-benzotetraoxaazacyclopentadecin-7-yl)carbonyl)butyl)-, 1,1-dimethylethyl ester, (S)- lies in its specific stereochemistry and the presence of the benzotetraoxaazacyclopentadecine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

145594-17-8

Molecular Formula

C25H40N2O7

Molecular Weight

480.6 g/mol

IUPAC Name

tert-butyl N-[(2S)-4-methyl-1-oxo-1-(2,5,11,14-tetraoxa-8-azabicyclo[13.4.0]nonadeca-1(19),15,17-trien-8-yl)pentan-2-yl]carbamate

InChI

InChI=1S/C25H40N2O7/c1-19(2)18-20(26-24(29)34-25(3,4)5)23(28)27-10-12-30-14-16-32-21-8-6-7-9-22(21)33-17-15-31-13-11-27/h6-9,19-20H,10-18H2,1-5H3,(H,26,29)/t20-/m0/s1

InChI Key

ISVARYPDBKLVSA-FQEVSTJZSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C

Canonical SMILES

CC(C)CC(C(=O)N1CCOCCOC2=CC=CC=C2OCCOCC1)NC(=O)OC(C)(C)C

Origin of Product

United States

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